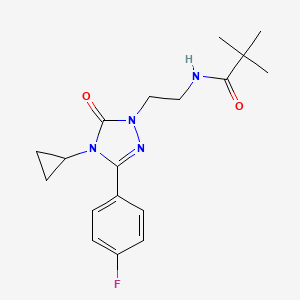

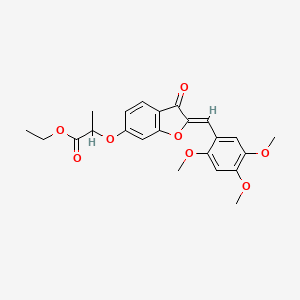

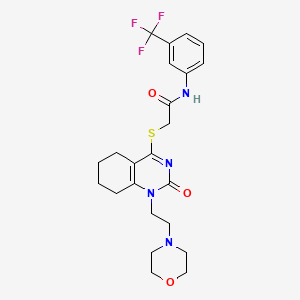

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as FGIN-1-27, is a novel compound that has gained significant attention in the field of neuroscience research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.

Applications De Recherche Scientifique

Inhibition of Nucleoside Transport

Research on analogues of 4-nitrobenzylthioinosine (NBTI), a known inhibitor of the nucleoside transport protein ENT1, led to the development of compounds with substituted benzyl groups to reduce polarity and improve oral absorption and CNS penetration. Notably, compounds LUF5919 and LUF5929, with polar surface areas of 101 Ų and 85 Ų respectively, showed high affinity (Ki = 39 nM for both) for ENT1, demonstrating the potential for benzyl-substituted derivatives in modulating nucleoside transport (Tromp et al., 2004).

Reactivity and Complex Formation

The oxalamide-based carbene 2 was explored for its reactivity with styrene or methylacrylate, leading to cyclopropanation products. Its interaction with elemental selenium produced selenide 7, characterized by X-ray diffraction. Additionally, the Rh complex [(COD)RhCl(2)] (10) and the dicarbonyl derivative [(CO)2RhCl(2)] (11) were structurally characterized, with the latter's IR spectrum indicating the ligand's low electron-donating capacity. The dimerization product of carbene 2, the fluorescing tetraamido ethylene 3, displayed unexpected chemical stability, highlighting the unique reactivity and potential applications of oxalamide-based carbenes in organometallic chemistry (Braun, Frank, & Ganter, 2012).

HIV Integrase Inhibition

Studies on the metabolism and disposition of potent HIV integrase inhibitors, including a lead compound featuring a 4-fluorobenzyl group, utilized 19F-NMR spectroscopy. The research focused on understanding the metabolic fate and excretion balance in rats and dogs following intravenous and oral dosing, contributing to the selection of candidates for further development in treating HIV (Monteagudo et al., 2007).

Enzyme Inhibition for Neuroprotection

YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, was studied for its preferential inhibition of NCX3 and its potential as a neuroprotective drug. The inhibitor showed differential drug responses between NCX1 and NCX3, attributed to the α-2 region in NCX1, suggesting its therapeutic potential in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).

Mécanisme D'action

Target of Action

The primary targets of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide are currently unknown

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide . For instance, certain conditions may favor or inhibit the compound’s interactions with its targets or its participation in biochemical reactions.

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-3-1-10(2-4-11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHUHWXBTLWFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)

![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)